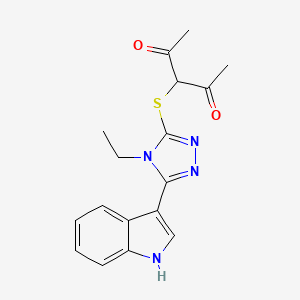![molecular formula C20H19NO4 B2535265 1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797858-36-6](/img/structure/B2535265.png)
1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybenzoyl chloride is a chemical compound used in the synthesis of various molecules . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 .
Synthesis Analysis
3-Methoxybenzoyl chloride is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It also aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), resulting in tumor growth inhibition .Molecular Structure Analysis
The molecular structure of 3-methoxybenzoyl chloride consists of a benzene ring with a methoxy group (OCH3) and a carbonyl chloride group (COCl) attached .Chemical Reactions Analysis
3-Methoxybenzoyl chloride is reactive and can participate in various chemical reactions. For instance, it is used in the synthesis of 2-arylbenzofuran-based molecules .Physical And Chemical Properties Analysis
3-Methoxybenzoyl chloride is a liquid at room temperature. It has a density of 1.214 g/mL at 25 °C and a boiling point of 123-125 °C at 15 mmHg .Applications De Recherche Scientifique
Sigma Receptor Ligands
Selectivity and Affinity for Sigma Receptors
Research has shown that spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, related to the given compound, have significant affinity and selectivity towards sigma receptors. These compounds, including the closely related "1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1- butyl]spiro[isobenzofuran-1(3H),4'-piperidine]", demonstrate subnanomolar affinity, especially for the sigma 2 receptor site. The structural factors influencing sigma 1/sigma 2 affinity and selectivity within this class have been a key focus, indicating the crucial role of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for both affinity and selectivity. These findings are critical for the development of selective sigma receptor ligands, which could have therapeutic applications in treating CNS disorders (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
The synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents have been explored due to their notable inhibition of tetrabenazine-induced ptosis, a property shared by most antidepressants. This research suggests potential applications in the development of new antidepressants and CNS depressants, reflecting the broader impact of studying compounds within this class on CNS-related therapeutic development (Bauer et al., 1976; Allen et al., 1978).
Histamine H3 Receptor Inverse Agonists
Further research has identified spiro-isobenzofuranones as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This discovery opens avenues for developing new treatments targeting the histamine H3 receptor, with potential implications for addressing sleep disorders, obesity, and other conditions where histamine receptor modulation plays a critical role (Jitsuoka et al., 2008).
Potential Imaging Agents
The synthesis and biological evaluation of radioiodinated spiropiperidine ligands, designed as potential σ1 receptor imaging agents, highlight the application of these compounds in developing diagnostic tools for neuroimaging. Such advancements could facilitate better understanding and diagnosis of CNS disorders, underscoring the value of this compound class in both therapeutic and diagnostic contexts (Chen et al., 2010).
Safety and Hazards
Orientations Futures
Mécanisme D'action
- The primary target of this compound is likely an opioid receptor. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
- Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. This interaction leads to downstream effects, including inhibition of nociceptive neurotransmitter release (such as substance P, GABA, dopamine, acetylcholine, and noradrenaline) and inhibition of vasopressin, somatostatin, insulin, and glucagon release .
- The compound likely interacts with the opioid receptor, modulating its activity. It exhibits similar pharmacodynamic effects to fentanyl but is significantly stronger due to increased binding affinity to the opioid receptor .
- Fentanyl, when administered alone, has a strong affinity for opioid receptors. The increased binding affinity of this compound results in potent opioid effects, making it extremely hazardous when used recreationally without medical supervision .
- The compound’s binding to opioid receptors inhibits adenylate cyclase, leading to decreased intracellular cAMP levels. Consequently, the release of nociceptive neurotransmitters is inhibited .
- Additionally, opioids close N-type voltage-operated calcium channels (OP2-receptor agonist) and open calcium-dependent inwardly rectifying potassium channels (OP3 and OP1 receptor agonist) .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
1'-(3-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-15-7-4-6-14(12-15)18(22)21-11-5-10-20(13-21)17-9-3-2-8-16(17)19(23)25-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGTDFKVLGELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)


![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)
![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)
![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)



![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)